molecular formula C32H36N2O7 B6291059 Fmoc-Ile-(Dmb)Gly-OH CAS No. 2095208-17-4

Fmoc-Ile-(Dmb)Gly-OH

Cat. No. B6291059
CAS RN: 2095208-17-4
M. Wt: 560.6 g/mol
InChI Key: ZPJJEVPTHXTZNA-WRGVRERRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Ile-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides but for peptide sequences containing Gly . It is extremely easy to use and is often used in Fmoc solid-phase peptide synthesis . The compound has a molar mass of 560.64 g/mol .


Synthesis Analysis

Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for the introduction of "this compound" . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .


Chemical Reactions Analysis

“this compound” is used in Fmoc solid-phase peptide synthesis . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .


Physical And Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It has a molar mass of 560.64 g/mol . The compound is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

Fmoc-Ile-(Dmb)Gly-OH is a versatile molecule that has been used in a variety of scientific research applications. It has been used in peptide synthesis, protein engineering, and bioconjugation. In peptide synthesis, this compound is used as a protecting group for the side chain of isoleucine. This allows researchers to synthesize peptides with a higher degree of control and accuracy. In protein engineering, this compound is used to modify proteins for a variety of purposes, including increasing solubility, altering protein structure, and increasing stability. In bioconjugation, this compound is used to attach molecules to proteins, allowing researchers to study protein-ligand interactions.

Mechanism of Action

Target of Action

Fmoc-Ile-(Dmb)Gly-OH is primarily used in the field of peptide synthesis . Its primary targets are the peptide sequences that contain Glycine (Gly). The compound is used to enhance the synthetic efficiency of these glycine-containing peptides .

Mode of Action

This compound interacts with its targets by preventing aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . This is achieved through the introduction of the Dmb group at appropriate positions .

Biochemical Pathways

The compound affects the biochemical pathway of solid-phase peptide synthesis (SPPS). It offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It can also prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .

Result of Action

The result of this compound’s action is the successful synthesis of glycine-containing peptides with enhanced efficiency . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at 2-8°C . Furthermore, the specific conditions of the peptide synthesis process, such as the pH and the presence of other reactants, can also influence the compound’s action and efficacy.

Advantages and Limitations for Lab Experiments

The main advantage of using Fmoc-Ile-(Dmb)Gly-OH in lab experiments is its versatility. It can be used in a variety of reactions and can be used to modify proteins for a variety of purposes. This makes it a powerful tool for creating a variety of molecules. The main limitation of using this compound in lab experiments is its cost. It is a relatively expensive reagent, so it may not be feasible to use it in all experiments.

Future Directions

There are a number of potential future directions for Fmoc-Ile-(Dmb)Gly-OH. One potential direction is to use this compound to create novel peptides and proteins. This could be used to develop new drugs or to study protein-ligand interactions. Another potential direction is to use this compound to create bioconjugates for diagnostic or therapeutic purposes. Finally, this compound could be used to create new materials for use in a variety of applications, such as drug delivery, tissue engineering, and nanotechnology.

Synthesis Methods

Fmoc-Ile-(Dmb)Gly-OH is synthesized through a two-step process. The first step involves the reaction of Fmoc-Ile-(Dmb)Gly-OHine with dimethylbenzyl chloride in the presence of a base. This reaction produces the Fmoc-Ile-(Dmb)Cl derivative. The second step involves the reaction of the Fmoc-Ile-(Dmb)Cl derivative with glycine in the presence of a base. This reaction produces this compound.

Safety and Hazards

“Fmoc-Ile-(Dmb)Gly-OH” should be stored at +2°C to +8°C . It is classified as obviously hazardous to water .

properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O7/c1-5-20(2)30(31(37)34(18-29(35)36)17-21-14-15-22(39-3)16-28(21)40-4)33-32(38)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,20,27,30H,5,17-19H2,1-4H3,(H,33,38)(H,35,36)/t20-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJJEVPTHXTZNA-WRGVRERRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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